molecular formula C10H8ClF3N2O3 B3386455 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide CAS No. 731011-98-6

2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B3386455
CAS No.: 731011-98-6
M. Wt: 296.63 g/mol
InChI Key: YLZOXKUMFHRVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C10H8ClF3N2O3. It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a propanamide moiety. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Mechanism of Action

Target of Action

It is structurally similar to flutamide , a non-steroidal anti-androgen

Mode of Action

If it acts similarly to Flutamide, it might compete with testosterone and dihydrotestosterone at androgen receptors . This competition could inhibit the normal effects of these hormones, leading to changes in the cellular activities regulated by these receptors.

Biochemical Pathways

The specific biochemical pathways affected by 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide are not clearly defined in the available literature. If its action is similar to Flutamide, it might influence pathways related to androgen receptor signaling. The downstream effects of this interaction could include changes in gene expression and cellular function, particularly in cells that are responsive to androgens .

Result of Action

If it acts similarly to Flutamide, it might lead to the inhibition of androgen-dependent cellular activities . This could potentially result in changes in cell growth and function, particularly in cells that are responsive to androgens.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Chlorination: The addition of a chloro group to the aromatic ring.

    Amidation: The formation of the amide bond by reacting the intermediate with propanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the amide moiety.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Products with different substituents replacing the chloro or nitro groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized forms of the amide group, potentially leading to carboxylic acids.

Scientific Research Applications

2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2,2-dimethyl-N-(2-nitro-4-(trifluoromethyl)phenyl)propanamide: Similar structure but with different substituents on the aromatic ring.

    2-chloro-4-nitroaniline: Shares the nitro and chloro groups but lacks the trifluoromethyl and propanamide moieties.

Uniqueness

2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O3/c1-5(11)9(17)15-8-3-2-6(16(18)19)4-7(8)10(12,13)14/h2-5H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZOXKUMFHRVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.